molecular formula C10H14N2 B1580571 2-Pyrrolidin-1-ylaniline CAS No. 21627-58-7

2-Pyrrolidin-1-ylaniline

Cat. No. B1580571
CAS RN: 21627-58-7
M. Wt: 162.23 g/mol
InChI Key: BFPUBGCFJMIZDF-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-1-ylaniline” is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.236 . It is also known by several synonyms, including 2-pyrrolidin-1-yl aniline, 2-pyrrolidinoaniline, 2-pyrrolidin-1-yl-phenylamine, and others .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylaniline”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the reaction of pyrrolidine with 2-chloropyrimidine .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidin-1-ylaniline” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-Pyrrolidin-1-ylaniline” and similar compounds are often influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

“2-Pyrrolidin-1-ylaniline” has a density of 1.1±0.1 g/cm3 and a boiling point of 296.2±23.0 °C at 760 mmHg . It is also characterized by a flash point of 115.6±17.7 °C .

Scientific Research Applications

  • Synthesis of α-Quaternary Proline Derivatives:

    • Pyrrolidine derivatives, including modified proline derivatives, are extensively used in peptidomimetics. The synthesis of α-quaternary amino acids, particularly α-quaternary prolines, is significant due to their impact on biological activity, being used as chiral synthons and organocatalysts in organic synthesis (Hernández-Toribio et al., 2012).
  • Pyridinium Salts in Various Applications:

    • Structurally diverse pyridinium salts, including those related to pyrrolidine structures, play roles in the synthesis of natural products and bioactive pharmaceuticals. Their applications range from microbial inhibition to materials science and gene delivery (Sowmiah et al., 2018).
  • Coordination Chemistry of Pyridine Derivatives:

    • Derivatives of pyridine, including those related to pyrrolidine, have been used as ligands in coordination chemistry. They have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical properties (Halcrow, 2005).
  • Synthesis of Pyrrolidines for Asymmetric Syntheses:

    • Optically active pyrrolidines are synthesized for use in asymmetric syntheses. This research focuses on creating pyrrolidines with specific configurations corresponding to D-proline, highlighting their application in chiral syntheses (Tseng et al., 1977).
  • Catalytic Asymmetric Synthesis:

    • The synthesis of pyrrolidine derivatives through catalytic asymmetric processes, such as 1,3-dipolar cycloadditions of azomethine ylides, is significant in creating stereochemically diverse compounds. This methodology is crucial in the development of complex molecular structures (Adrio & Carretero, 2019).

Safety And Hazards

“2-Pyrrolidin-1-ylaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylaniline”, are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . Future research may focus on exploring the pharmacophore space, optimizing the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage of the ring .

properties

IUPAC Name

2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPUBGCFJMIZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359086
Record name 2-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)aniline

CAS RN

21627-58-7
Record name 2-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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